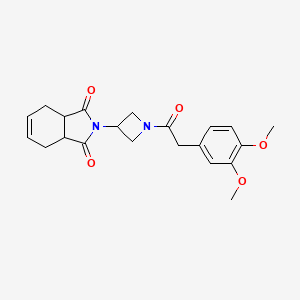
1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of urea derivatives, including compounds similar to "1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea," involves multi-step chemical processes. For instance, Thalluri et al. (2014) describe a method for the synthesis of ureas through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which is applicable for creating a wide range of urea derivatives with good yields under mild conditions, showcasing the versatility of synthesis methods for such compounds (Thalluri, Manne, Dev, & Mandal, 2014).
Molecular Structure Analysis
The analysis of the molecular structure of urea derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray diffraction and NMR spectroscopy are commonly employed to elucidate the molecular structure. For example, Achutha et al. (2017) conducted a study on ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, revealing detailed insights into its crystal structure and molecular interactions through X-ray diffraction studies, which is relevant for analyzing the structure of "this compound" (Achutha, Kumara, Shivalingegowda, Krishnappagowda, & Kariyappa, 2017).
Chemical Reactions and Properties
The chemical reactions and properties of urea derivatives, including reactivity, stability, and interaction with other chemicals, are of significant interest. Studies like that of Gaudreault et al. (1988) on 1-aryl-3-(2-chloroethyl) ureas demonstrate the potential of such compounds as anticancer agents, highlighting the importance of understanding their chemical reactions and properties for therapeutic applications (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, play a critical role in their application and handling. The study by Crasta et al. (2005) on 1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one provides insights into the crystal growth and physical properties, which are relevant for understanding the physical characteristics of "this compound" (Crasta, Ravindrachary, Lakshmi, Pramod, Shridar, & Prasad, 2005).
Chemical Properties Analysis
Analyzing the chemical properties, including the reactivity, stability under various conditions, and interactions with other compounds, is essential for the application of urea derivatives in various fields. The work by Pawar et al. (2018) on synthesizing antiproliferative agents provides an example of how the chemical properties of urea derivatives are investigated to find potential therapeutic applications (Pawar, Pansare, & Shinde, 2018).
科学的研究の応用
Anti-Cancer Potential
One significant application of compounds similar to "1-(2-Chlorophenyl)-3-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)urea" is in cancer research. N,N'-Diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, reducing cancer cell proliferation by inhibiting translation initiation. This research suggests that non-symmetrical N,N'-diarylureas, which might share structural similarities with the compound , could serve as leads for developing potent, non-toxic, and target-specific anti-cancer agents (Denoyelle et al., 2012).
Corrosion Inhibition
Research into the corrosion behavior of mild steel in hydrochloric acid solution has found that compounds structurally similar to "this compound" serve as effective corrosion inhibitors. These findings highlight the compound's potential application in protecting metals from corrosion, indicating its utility in industrial chemistry and materials science (Bahrami & Hosseini, 2012).
Anticonvulsant Activity
Another area of interest is the anticonvulsant activity of related compounds. Research has shown that derivatives of urea, including those with chlorophenyl groups, can synchronize spontaneous bioelectric activity and increase convulsion thresholds in various brain structures. This suggests potential applications in developing new treatments for epilepsy and other seizure disorders (Vengerovskii et al., 2014).
Environmental Science
The study of substituted urea herbicides and organophosphate pesticides in water, including their photodegradation and hydrolysis, highlights the environmental impact of chemical compounds including urea derivatives. Understanding the environmental fate of these chemicals is crucial for assessing their ecological safety and developing strategies for mitigating pollution (Gatidou & Iatrou, 2011).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-22-12-8-6-11(7-9-12)15(20)10-18-16(21)19-14-5-3-2-4-13(14)17/h2-9,15,20H,10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTAESGIZRWWRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-benzyl-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480359.png)

![Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2480363.png)

![1-phenethyl-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2480365.png)
![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)

![Methyl 4-{[(pyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2480372.png)


![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)